molecular formula C17H17NO4 B1194899 Masonin CAS No. 568-40-1

Masonin

Cat. No.: B1194899
CAS No.: 568-40-1
M. Wt: 299.32 g/mol
InChI Key: WSTVHYSEOYCWBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Masonin is an alkaloid identified in cherry tomatoes (Solanum lycopersicum var. cerasiforme) through advanced analytical methodologies. It was specifically detected using the HS-SPME-GC×GC-TOFMS (Headspace Solid-Phase Microextraction coupled with Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry) technique, which offers superior resolution and sensitivity compared to conventional GC-MS methods . Alkaloids are nitrogen-containing secondary metabolites often associated with plant defense mechanisms and pharmacological activities. While the exact molecular structure and biological role of this compound remain under investigation, its identification highlights the complexity of volatile organic compound (VOC) profiles in plant systems and underscores the importance of advanced detection technologies in phytochemical research .

Properties

IUPAC Name

4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),7,13,15(19)-tetraen-12-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-18-5-4-9-2-3-12-15(16(9)18)10-6-13-14(21-8-20-13)7-11(10)17(19)22-12/h2,6-7,12,15-16H,3-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSTVHYSEOYCWBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CCC3C(C21)C4=CC5=C(C=C4C(=O)O3)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00276586, DTXSID30972246
Record name 1-methyl-2,3,5,5a,12b,12c-hexahydro[1,3]dioxolo[6,7]isochromeno[3,4-g]indol-7(1h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00276586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-2,3,5,5a,12b,12c-hexahydro-10H-[1,3]dioxolo[6,7][2]benzopyrano[3,4-g]indol-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30972246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

568-40-1, 31065-67-5
Record name Masonin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000568401
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-methyl-2,3,5,5a,12b,12c-hexahydro[1,3]dioxolo[6,7]isochromeno[3,4-g]indol-7(1h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00276586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-2,3,5,5a,12b,12c-hexahydro-10H-[1,3]dioxolo[6,7][2]benzopyrano[3,4-g]indol-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30972246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Masonin typically involves a multi-step process that includes the following steps:

    Initial Reactants: The process begins with the selection of appropriate starting materials, which are usually organic compounds with specific functional groups.

    Reaction Conditions: The reaction conditions often involve controlled temperatures, pressures, and the use of catalysts to facilitate the desired chemical transformations.

    Purification: After the initial synthesis, the compound undergoes purification processes such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency and cost-effectiveness, often involving automated systems to monitor and control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Masonin undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used under anhydrous conditions.

    Substitution: Halogens and alkylating agents are used, often in the presence of catalysts or under specific temperature conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Masonin has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in biochemical assays and as a probe in molecular biology studies.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials, as well as in environmental applications such as pollutant degradation.

Mechanism of Action

The mechanism by which Masonin exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, this compound may interact with enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Key VOCs in Cherry Tomatoes

Compound Class Detection Method (GC-MS) Detection Method (GC×GC-TOFMS) Relative Abundance (%) Biological Role (Inferred)
This compound (Alkaloid) Not detected Detected <0.1%* Defense/Stress Response
Terpenoids 120 compounds (18.1%) 92 compounds (9.0%) 15–18% Antimicrobial, Attractants
Hydrocarbons 103 compounds (15.5%) 305 compounds (29.7%) 15–30% Structural/Protective
Esters 107 compounds (16.1%) 93 compounds (9.1%) 10–16% Flavor/Aroma

*Estimated based on total alkaloid count (1 out of 1,026 VOCs detected via GC×GC-TOFMS).

Structural and Functional Distinctions

  • Structural Complexity : Unlike solanine (a glycoalkaloid with a steroidal backbone), this compound’s structure is uncharacterized. However, its detectability via GC×GC-TOFMS implies a smaller molecular weight or functional groups amenable to gas-phase analysis .
  • Biological Significance: While terpenoids and esters in cherry tomatoes contribute to flavor and pest resistance, this compound’s role may align with stress responses or pathogen deterrence, akin to caffeine in coffee plants .

Analytical Challenges and Advancements

  • For example, HS-SPME-GC×GC-TOFMS detected 74 "other" compounds, including this compound, which were missed by GC-MS .
  • Limitations of GC-MS: Conventional GC-MS failed to detect this compound, likely due to lower resolution or matrix interference from dominant hydrocarbons and terpenoids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Masonin
Reactant of Route 2
Reactant of Route 2
Masonin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.